Salicylhydrazide
Overview
Description
Salicylhydrazide and its derivatives are a class of compounds that have been extensively studied due to their wide range of applications in medicinal chemistry and materials science. These compounds are characterized by the presence of a salicylic acid moiety linked to a hydrazide group.
Synthesis Analysis
The synthesis of salicylhydrazide derivatives often involves the condensation of salicylic acid with hydrazine or its analogs. For instance, a biodegradable poly(anhydride-ester) was synthesized from an acetylated monomer derived from salicylic acid, which is the active component of aspirin, to yield a polymeric prodrug with potential applications in inflammatory bowel disease . Another example is the synthesis of carbohydrate-derived chiral salicylidene hydrazides, which were synthesized from commercial saccharides and are capable of forming oxovanadium complexes .
Molecular Structure Analysis
The molecular structure of salicylhydrazide derivatives can vary significantly depending on the substituents and the metal ions they are complexed with. For example, the crystal structures of dicopper(II) complexes of salicylaldehyde hydrazones show different forms, including polymeric structures and discrete di-Cu(II) molecules . The structure of a copper complex of salicylhydrazone of anthranilhydrazide was determined to be orthorhombic with a distorted square planar geometry .
Chemical Reactions Analysis
Salicylhydrazide derivatives participate in various chemical reactions, often forming complexes with metal ions. These complexes have been shown to possess significant biological activities. For instance, metal complexes of 2-hydroxy salicylhydrazide isatin hydrazone exhibited antiglycation and DPPH radical scavenging activities . Similarly, salicylaldehyde hydrazones and hydrazides have been identified as potent inhibitors of fungal growth .
Physical and Chemical Properties Analysis
The physical and chemical properties of salicylhydrazide derivatives are influenced by their molecular structure and the nature of their substituents. The synthesized compounds are generally found to be thermally stable up to 300°C . The electronic and spectroscopic properties, such as dipole moment and hyperpolarizability, have been studied using various spectroscopic techniques and computational methods . These properties are crucial for understanding the reactivity and potential applications of these compounds.
Scientific Research Applications
Anticancer Activity : Salicylhydrazide compounds have shown remarkable anticancer activity against hormone receptor-positive and negative cancer cell lines. SC21, a specific salicylhydrazide, induced apoptosis and cell cycle arrest in cancer cells, demonstrating effective tumor growth reduction in mice without apparent toxicity. The exact mechanism of action is yet to be fully elucidated, but its effects on cell cycle, apoptosis induction, and activity against different tumor cell lines are notable (Plasencia et al., 2005).
Characterization and Estimation of Aldehydes and Ketones : Salicyloylhydrazide has been used for the differentiation, microanalysis, and quantitative estimation of simple aldehydes, ketones, and steroidal compounds. It is utilized for separating oxosteroids into groups, enabling the estimation of total steroids absorptiometrically after conversion to indoaniline dyestuffs (Camber, 1957).
HIV-1 Integrase Inhibitors : Novel non-cytotoxic hydrazide HIV-1 integrase inhibitors have been identified using salicylhydrazide as a template. These compounds displayed low micromolar inhibitory activity and were significantly less cytotoxic than previous salicylhydrazide-based inhibitors, making them potential antiretroviral agents (Al‐Mawsawi et al., 2007).
Plant Growth and Development : Research has indicated that salicylic acid, closely related to salicylhydrazide, plays a crucial role in the regulation of plant growth, defense responses against pathogens, and during stress conditions like drought and heat. It is an important signal molecule modulating various physiological and biochemical processes in plants (Rivas-San Vicente & Plasencia, 2011).
Toxicological Effects on Reproductive System : A study on male BALB/c mice evaluated salicylidene salicylhydrazide for potential toxicological effects on the male reproductive system. It was found to be relatively safe, with no substantial effects on body and testes weights or normal histological features of seminiferous tubules and interstitium (Sultana et al., 2021).
Fluorescence Histochemistry : Salicylhydrazide has been used in fluorescence histochemistry for detecting aldehydes in periodate-oxidized mucosubstances in tissue sections. It forms blue fluorescent derivatives with mucosubstances, aiding in the differentiation and visualization of various mucosubstances (Stoward, 1967).
Broad-Spectrum Anticancer Agents : A novel pyrroloquinoxaline derivative, SC144, from the salicylhydrazide class, has been identified as a broad-spectrum anticancer agent. It is active in cells resistant to conventional chemotherapies and has a unique mechanism of action, inhibiting the gp130-STAT3-survivin axis, which makes it a promising candidate for diverse cancer therapies (Grande et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-hydroxybenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXYESVZDBAKKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061321 | |
Record name | Salicylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzohydrazide | |
CAS RN |
936-02-7 | |
Record name | Salicylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicyl hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzohydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Salicylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salicylohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxybenzohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5T5F3Q8HR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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